N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide
Description
N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxy group and an N-methyl group. This compound is commercially available for research purposes but lacks detailed public-domain structural or pharmacological data .
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13(17(19)14-7-5-4-6-8-14)18(2)23(20,21)16-11-9-15(22-3)10-12-16/h4-13,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJHJFMKTXZDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1-methyl-2-phenyl-ethanol with 4-methoxy-N-methyl-benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonamide group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The phenyl group contributes to the compound’s ability to interact with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness arises from:
- Benzenesulfonamide backbone : Common to many therapeutic agents, including anti-inflammatory and antimicrobial drugs.
- 4-Methoxy-N-methyl substitution : Enhances lipophilicity and modulates electronic properties.
Comparison with Sulfonamide Derivatives
Table 1: Structural Comparison of Selected Sulfonamides
Physicochemical and Spectroscopic Properties
- NMR Data :
- The chiral analog (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR shifts at δ 2.35 ppm (N-CH$3$) and δ 3.75 ppm (OCH$3$), with [α]$D^{20}$ = +2.5° (CHCl$3$) . Comparable shifts are expected for the target compound’s methoxy and methyl groups.
- IR Spectroscopy :
Critical Analysis of Structural Variations
- Methoxy vs. Methyl Substitution : The 4-methoxy group in the target compound likely increases electron-donating capacity compared to 4-methyl analogs, altering reactivity and solubility .
- Side Chain Rigidity : The phenyl group in the hydroxyethyl side chain may enhance steric hindrance compared to aliphatic chains, affecting binding affinity in therapeutic contexts .
Biological Activity
N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Hydroxyl group at position 2
- Methoxy group at position 4
- Methyl group attached to the nitrogen of the sulfonamide
This unique structure contributes to its pharmacological properties.
Inhibition of Enzymatic Activity
Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes. For instance, they may inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. A study showed that certain derivatives exhibited selective inhibition against human carbonic anhydrases at nanomolar concentrations, indicating potential therapeutic applications in cancer treatment .
Antiproliferative Effects
The compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. For example, derivatives similar to this compound showed strong activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 µM to 3.1 µM .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 1.2 - 3.1 | Antiproliferative |
| HeLa | 2.41 | Antiproliferative |
| PANC-1 | 0.65 | Anticancer |
| SK-MEL-2 | 0.75 | Selective inhibition |
Study on Anticancer Activity
A notable study investigated the effects of this compound on several cancer cell lines, including MCF-7 and HeLa. The results indicated that the compound could induce apoptosis in these cells through the activation of specific signaling pathways associated with cell death . The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.
Exploration of Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship revealed that modifications to the methoxy and hydroxyl groups significantly influenced biological activity. Compounds with multiple methoxy groups showed enhanced antiproliferative effects compared to their counterparts . This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
